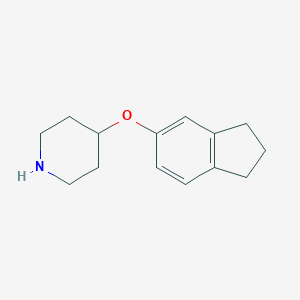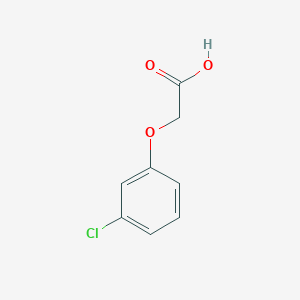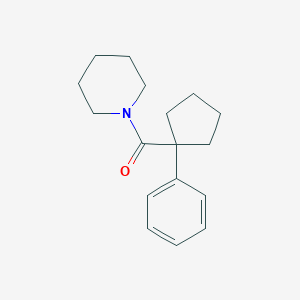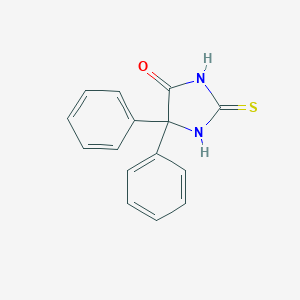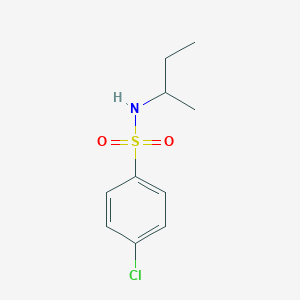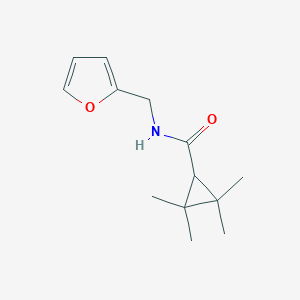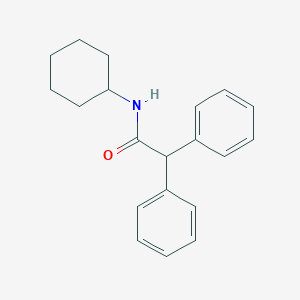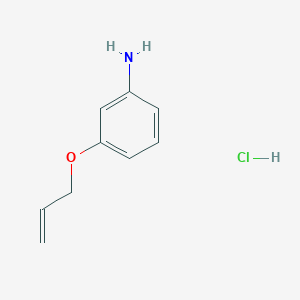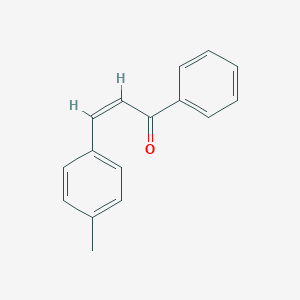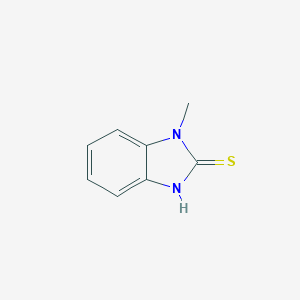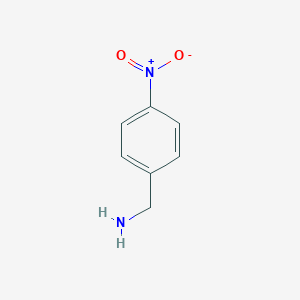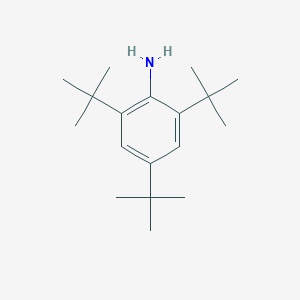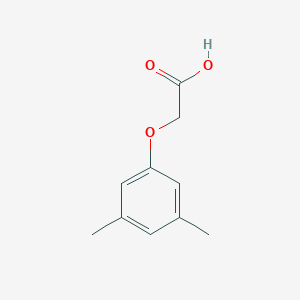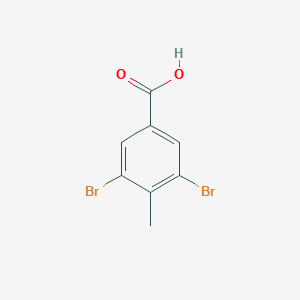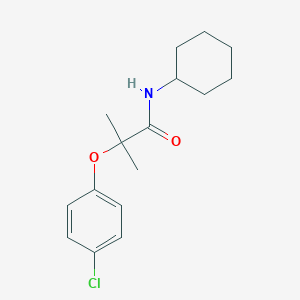
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This leads to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and enhanced synaptic plasticity. These effects are thought to underlie the therapeutic potential of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted modulation of GABAergic neurotransmission. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 include further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as investigation of its mechanisms of action and potential off-target effects. Additionally, the development of more potent and selective GABA-AT inhibitors may provide new avenues for the treatment of these disorders.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 can be synthesized by reacting 4-chlorophenol with cyclohexylamine and 2-methylpropanoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 as a white solid with a melting point of 126-128 °C.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain and reduces seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 reducing drug cravings and improving abstinence rates.
Propiedades
Número CAS |
61887-24-9 |
|---|---|
Nombre del producto |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,19) |
Clave InChI |
ZYSXLIVVDSRNFY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
Solubilidad |
3.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



